
15-deoxy-Delta12,14-Prostaglandin J2-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
15-deoxy-Delta(12,14)-prostaglandin J2 is a derivative of prostaglandin J2. It lacks the 15-hydroxy group and has C=C double bonds at the 12- and 14-positions . It plays a role as a metabolite, an electrophilic reagent, and an insulin-sensitizing drug . It is functionally related to a prostaglandin J2 . It also regulates the inflammatory response in vivo .
Molecular Structure Analysis
15-deoxy-Delta(12,14)-prostaglandin J2 is a prostaglandin J derivative comprising prostaglandin J2 lacking the 15-hydroxy group and having C=C double bonds at the 12- and 14-positions . It is an electrophile, which can covalently react via the Michael addition reaction with nucleophiles, such as the free sulfhydryls of glutathione and cysteine residues in cellular proteins that play an important role in the control of the redox cell-signaling pathways .
Chemical Reactions Analysis
15-deoxy-Delta(12,14)-prostaglandin J2 is an electrophile, which can covalently react via the Michael addition reaction with nucleophiles, such as the free sulfhydryls of glutathione and cysteine residues in cellular proteins that play an important role in the control of the redox cell-signaling pathways .
Aplicaciones Científicas De Investigación
Ligando de PPARγ
15-deoxy-Delta12,14-Prostaglandin J2-d4 es un ligando del receptor activado por proliferador de peroxisomas γ (PPARγ) nuclear derivado de la prostaglandina D2 . PPARγ es un tipo de proteína que participa en la regulación de la diferenciación celular, el desarrollo y el metabolismo .
Inducción de Apoptosis
Se ha encontrado que este compuesto induce la apoptosis en una serie de tipos de células, incluyendo las células de cáncer de pulmón humano, los sinoviocitos y los macrófagos . La apoptosis es un proceso de muerte celular programada que ocurre en organismos multicelulares .
Promoción de la Diferenciación
This compound promueve la diferenciación de fibroblastos a adipocitos . Los adipocitos, o células grasas, son las células que componen principalmente el tejido adiposo .
Actividad Antiinflamatoria
Este compuesto tiene actividad antiinflamatoria . La inflamación es una respuesta biológica a estímulos dañinos, como patógenos, células dañadas o irritantes .
Inhibición de la Angiogénesis
This compound inhibe la angiogénesis . La angiogénesis es el proceso fisiológico a través del cual se forman nuevos vasos sanguíneos a partir de vasos preexistentes
Mecanismo De Acción
Target of Action
The primary target of 15-deoxy-Delta12,14-Prostaglandin J2-d4 (15d-PGJ2-d4) is Peroxisome proliferator-activated receptor gamma (PPARγ) . PPARγ is a member of the nuclear hormone superfamily of ligand-activated transcriptional factors . It plays a crucial role in regulating inflammatory responses and is involved in various biological processes such as lipid metabolism, insulin sensitivity, and cell differentiation .
Mode of Action
15d-PGJ2-d4 acts as a selective agonist to PPARγ . It binds to the receptor with high affinity, leading to the activation of PPARγ . This activation results in the modulation of gene expression, which can lead to various cellular responses . Interestingly, 15d-PGJ2-d4 also elicits PPARγ-independent inhibition of nuclear factor (NF)-κB dependent transcription .
Biochemical Pathways
The activation of PPARγ by 15d-PGJ2-d4 affects several biochemical pathways. For instance, it has been reported to inhibit the TNFα induced IKK-NF-κB pathway . This inhibition results in the downregulation of specific cell adhesion molecules, reducing the adhesion and infiltration of leukocytes .
Result of Action
The activation of PPARγ by 15d-PGJ2-d4 leads to various molecular and cellular effects. It has been reported to induce apoptosis in a number of cell types including human lung cancer cells, synoviocytes, and macrophages . Additionally, it promotes the differentiation of fibroblasts to adipocytes . It also inhibits the proliferation of cancer cell lines .
Action Environment
The action of 15d-PGJ2-d4 can be influenced by various environmental factors. For instance, under inflammatory conditions, the compound’s anti-inflammatory properties may be particularly beneficial . .
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
15-deoxy-Delta12,14-Prostaglandin J2-d4 is known to interact with various enzymes, proteins, and other biomolecules. It is a selective agonist to PPARγ (peroxisome proliferator-activated receptors) and a covalent PPARδ agonist . It promotes efficient differentiation of C3H10T1/2 fibroblasts to adipocytes . It also inhibits the proliferation of cancer cell lines that express PPARγ and cyclooxygenase-2 (COX-2) .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It regulates the inflammatory response in vivo . It also elicits PPARγ-independent inhibition of nuclear factor (NF)-κB dependent transcription . It acts as an anti-angiogenic factor and triggers endothelial cell apoptosis .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It modulates the adhesion process by inhibiting the TNFα induced IKK-NF-κB pathway .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to prevent reactive oxygen species generation and mitochondrial membrane depolarization induced by oxidative stress .
Metabolic Pathways
This compound is involved in the metabolic pathways of prostaglandins, which are produced from arachidonic acid by cyclooxygenase .
Subcellular Localization
It has been shown to prevent reactive oxygen species generation and mitochondrial membrane depolarization induced by oxidative stress , suggesting its activity in the mitochondria.
Propiedades
IUPAC Name |
(Z)-3,3,4,4-tetradeuterio-7-[(1S,5E)-5-[(E)-oct-2-enylidene]-4-oxocyclopent-2-en-1-yl]hept-5-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O3/c1-2-3-4-5-6-10-13-18-17(15-16-19(18)21)12-9-7-8-11-14-20(22)23/h6-7,9-10,13,15-17H,2-5,8,11-12,14H2,1H3,(H,22,23)/b9-7-,10-6+,18-13+/t17-/m0/s1/i8D2,11D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHRUMKCAEVRUBK-NSTSLKHFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CC=C1C(C=CC1=O)CC=CCCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CC(=O)O)C([2H])([2H])/C=C\C[C@H]\1C=CC(=O)/C1=C/C=C/CCCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-propoxybenzamide](/img/structure/B593835.png)
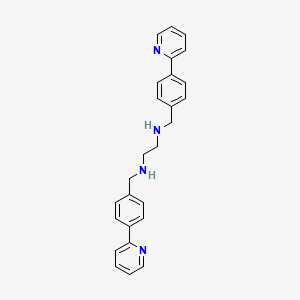


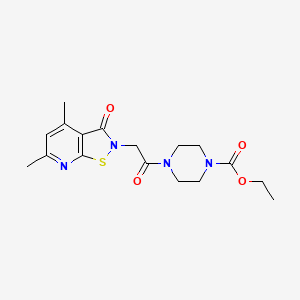
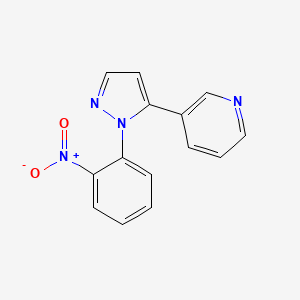
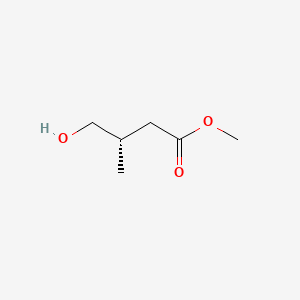
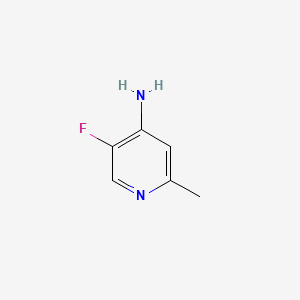
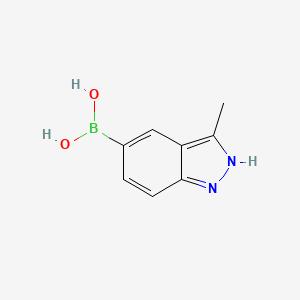
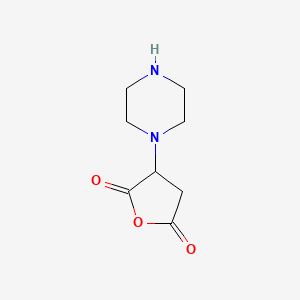
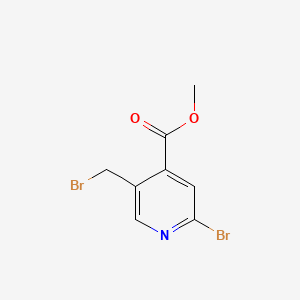
![2-[4-methoxy-3-[[2-methoxy-3-[[2-methoxy-5-[2-(methylamino)ethyl]phenyl]methyl]-5-[2-(methylamino)ethyl]phenyl]methyl]phenyl]-N-methylethanamine;trihydrochloride](/img/structure/B593853.png)

